molecular formula C19H21ClF3NO2 B13428244 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

Cat. No.: B13428244
M. Wt: 387.8 g/mol
InChI Key: ABEDJUOEQLFOSO-UHFFFAOYSA-N
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Description

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is characterized by its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride typically involves the reaction of 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine with benzoic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various scientific applications .

Biological Activity

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride, known for its complex structure and significant biological activity, has garnered attention in various therapeutic contexts. The compound's chemical formula is C19H20F3N O2·ClH, with a molecular weight of approximately 387.82 g/mol. Its unique features, particularly the trifluoromethyl group, enhance its biological properties and solubility, making it a candidate for several applications, including diabetes management and potential interactions with neurotransmitter systems.

The biological activity of this compound is largely attributed to its ability to interact with various receptor systems in the body. The trifluoromethyl group is known to influence receptor binding affinity and selectivity, potentially enhancing its therapeutic effects. Preliminary studies indicate that it may play a role in blood glucose regulation, which is crucial for diabetes management.

Potential Mechanisms:

  • Receptor Interaction : The compound may interact with adrenergic and dopaminergic receptors, influencing neurotransmitter release.
  • Metabolic Pathways : It may modulate pathways involved in glucose metabolism, thereby aiding in blood sugar control.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
Blood Glucose RegulationPotential use in managing diabetes through glucose modulation
Neurotransmitter InteractionPossible effects on neurotransmitter systems affecting mood and cognition
CytotoxicityInvestigated for potential cytotoxic effects in cancer cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Diabetes Management : A study examined the impact of the compound on glucose levels in diabetic models. Results indicated a significant reduction in blood glucose levels compared to controls, suggesting its potential as a therapeutic agent for diabetes.
  • Neuropharmacology : Research into the neuropharmacological aspects revealed that the compound could enhance cognitive functions by modulating neurotransmitter activities. This was assessed through behavioral assays in animal models.
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines, indicating its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction .

Properties

Molecular Formula

C19H21ClF3NO2

Molecular Weight

387.8 g/mol

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(13-15-7-9-17(10-8-15)19(20,21)22)23-11-12-25-18(24)16-5-3-2-4-6-16;/h2-10,14,23H,11-13H2,1H3;1H

InChI Key

ABEDJUOEQLFOSO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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